5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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Description
“5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, compounds with a 3,4,5-trimethoxycinnamamide scaffold have been prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Scientific Research Applications
Enzyme Inhibition:
- Derivatives of thieno[2,3-d][1,3]oxazin-4-one, including structures similar to the specified compound, have shown inhibitory activity against human leukocyte elastase, making them potential candidates for therapeutic applications. These compounds inhibit serine proteases through a mechanism involving acyl-enzyme formation, showcasing their potential as a scaffold for developing enzyme inhibitors (Gütschow et al., 1998). Another study also reported thieno[1,3]oxazin-4-ones as potent inhibitors of human leukocyte elastase, with one of the compounds exhibiting a Ki value of 5.8 nM, indicating strong inhibitory potency (Gütschow et al., 1999).
Synthetic Applications:
- The compound has been used as a synthetic precursor or a part of a synthetic route in various studies. For instance, a study synthesized oxazinone derivatives from L-ephedrine, which are then used to derive further compounds, demonstrating the compound's utility in complex chemical syntheses (Chang et al., 1994).
- Additionally, thieno[3,2-d][1,3] oxazin derivatives were synthesized and used as starting materials for creating a series of spiro compounds with antimicrobial activities. This highlights the compound's role in synthesizing biologically active molecules (Hafez et al., 2016).
Properties
IUPAC Name |
5-phenyl-2-(3,4,5-trimethoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-24-15-9-13(10-16(25-2)18(15)26-3)19-22-20-17(21(23)27-19)14(11-28-20)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCLZEKRHLJMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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